molecular formula C29H28ClN9O5S B061173 ACETAMIDE,N-(4-((((5-(1-(3-CHLOROPHENYL)-5-((4-(DIMETHYLAMINO)PHENYL)AZO)-4-METHOXY-1H-PYRAZOL-3-YL)-1,3,4-OXADIAZOL-2-YL)METHYL)AMINO)SULFONYL)PHENYL)- CAS No. 172701-70-1

ACETAMIDE,N-(4-((((5-(1-(3-CHLOROPHENYL)-5-((4-(DIMETHYLAMINO)PHENYL)AZO)-4-METHOXY-1H-PYRAZOL-3-YL)-1,3,4-OXADIAZOL-2-YL)METHYL)AMINO)SULFONYL)PHENYL)-

Cat. No.: B061173
CAS No.: 172701-70-1
M. Wt: 650.1 g/mol
InChI Key: DPGUIIJVDXEYJA-UHFFFAOYSA-N
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Description

Acetamide, N-(4-((((5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)methyl)amino)sulfonyl)phenyl)- is a complex organic compound that features multiple functional groups, including azo, oxadiazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-((((5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)methyl)amino)sulfonyl)phenyl)- typically involves multi-step organic synthesis. The key steps may include:

  • Formation of the azo compound through diazotization and coupling reactions.
  • Synthesis of the pyrazole ring via cyclization reactions.
  • Introduction of the oxadiazole ring through cyclization of appropriate precursors.
  • Coupling of the sulfonamide group to the aromatic ring.
  • Final acylation to form the acetamide group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-((((5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)methyl)amino)sulfonyl)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states of the azo and pyrazole groups.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound could be used in the development of dyes, pigments, or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-((((5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)methyl)amino)sulfonyl)phenyl)- depends on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect.

Comparison with Similar Compounds

Similar Compounds

    Acetamide derivatives: Compounds with similar acetamide groups but different substituents.

    Azo compounds: Compounds with azo groups that may have different aromatic rings or substituents.

    Oxadiazole compounds: Compounds containing the oxadiazole ring with various functional groups.

Uniqueness

The uniqueness of Acetamide, N-(4-((((5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)methyl)amino)sulfonyl)phenyl)- lies in its combination of multiple functional groups, which can impart unique chemical and biological properties not found in simpler compounds.

Properties

CAS No.

172701-70-1

Molecular Formula

C29H28ClN9O5S

Molecular Weight

650.1 g/mol

IUPAC Name

N-[4-[[5-[1-(3-chlorophenyl)-5-[[4-(dimethylamino)phenyl]diazenyl]-4-methoxypyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide

InChI

InChI=1S/C29H28ClN9O5S/c1-18(40)32-20-10-14-24(15-11-20)45(41,42)31-17-25-34-36-29(44-25)26-27(43-4)28(39(37-26)23-7-5-6-19(30)16-23)35-33-21-8-12-22(13-9-21)38(2)3/h5-16,31H,17H2,1-4H3,(H,32,40)

InChI Key

DPGUIIJVDXEYJA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C(O2)C3=NN(C(=C3OC)N=NC4=CC=C(C=C4)N(C)C)C5=CC(=CC=C5)Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C(O2)C3=NN(C(=C3OC)N=NC4=CC=C(C=C4)N(C)C)C5=CC(=CC=C5)Cl

Synonyms

N-[4-[[5-[1-(3-chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-metho xy-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide

Origin of Product

United States

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